4-氨基-2-苯基丁酸盐酸盐

描述

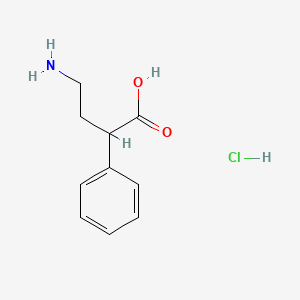

4-Amino-2-phenylbutanoic acid hydrochloride is an organonitrogen compound . It is a derivative of butyric acid naturally produced by colonic bacteria fermentation .

Synthesis Analysis

The synthesis of (S)-2-Amino-4-phenylbutanoic acid hydrochloride has been reported in several studies . One method involves the use of racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione as a substrate, combined with nonenantioselective hydantoinase and L-N-carbamoylase . Another approach involves the reductive amination of 2-oxo-4-phenylbutanoic acid .Molecular Structure Analysis

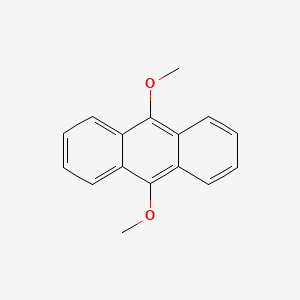

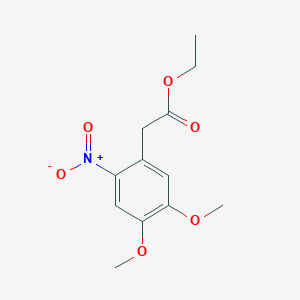

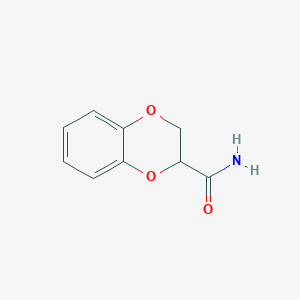

The molecular formula of 4-Amino-2-phenylbutanoic acid hydrochloride is C10H14ClNO2 . The InChI code is 1S/C10H13NO2.ClH/c11-9(10(12)13)7-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-2-phenylbutanoic acid hydrochloride are not detailed in the search results, it’s worth noting that it is a derivative of butyric acid and may participate in reactions typical for carboxylic acids and amines .Physical And Chemical Properties Analysis

The molecular weight of 4-Amino-2-phenylbutanoic acid hydrochloride is 215.67 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 215.0713064 g/mol .科学研究应用

衍生物合成和化学反应

4-氨基-2-苯基丁酸盐酸盐作为四唑含有衍生物合成的前体,利用其氨基和羧基末端基团的反应性。这种合成展示了它在创造具有显著产率的新化合物中的潜力,突显了它在化学反应中的多功能性(Putis, Shuvalova, & Ostrovskii, 2008)。

药理应用

对4-氨基-2-苯基丁酸盐酸盐的衍生物,如Phenibut和Baclofen的药理兴趣,凸显了它在医学研究中的重要性。这些衍生物表现出高活性,强调了该化合物在开发具有肌松和镇痛性能的治疗剂中的作用(Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016)。

结构分析

对4-氨基-2-苯基丁酸衍生物的X射线晶体学分析提供了有关它们立体化学的见解,有助于理解它们与生物靶标的生物活性和相互作用。这种分析水平对于设计更有效的治疗剂至关重要(Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976)。

生物催化和氨基酸合成

研究表明,4-氨基-2-苯基丁酸盐酸盐在氨基酸的立体选择性合成中的应用,说明了它在生产对药物开发和工业应用至关重要的手性构建块中的应用。这种方法突显了在合成复杂分子中整合生物催化的重要性(Hernández, Bujons, Joglar, Charnock, María, Fessner, & Clapés, 2017)。

量子计算和光谱研究

对4-氨基-2-苯基丁酸盐酸盐及其衍生物的量子计算和光谱研究提供了有关分子结构、振动光谱和电子性质的宝贵数据。这些研究为该化合物在材料科学和药理学中的潜在应用提供了见解,促进了设计具有改进性能的新材料和药物(Raajaraman, Sheela, & Muthu, 2019)。

安全和危害

4-Amino-2-phenylbutanoic acid hydrochloride is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

4-Amino-2-phenylbutanoic acid hydrochloride, also known as Phenibut, primarily targets the central nervous system . It acts as a GABA-mimetic, primarily at GABA(B) receptors .

Mode of Action

Phenibut demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Biochemical Pathways

It is known to have anxiolytic and nootropic (cognition enhancing) effects . This suggests that it may influence neurotransmitter systems and neural pathways related to anxiety and cognitive function.

Pharmacokinetics

Phenibut is known to distribute widely throughout the body and across the blood–brain barrier . This allows it to exert its effects directly on the central nervous system.

Result of Action

The molecular and cellular effects of Phenibut’s action include relieving inflammation and acting as a chemical chaperone . Clinically, it is used to manage conditions such as genetic metabolic syndromes, neuropathies, and urea cycle disorders .

属性

IUPAC Name |

4-amino-2-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-7-6-9(10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXJUMSUOAYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985474 | |

| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

66859-48-1 | |

| Record name | 4-Amino-2-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-6,7-dihydro-5h-cyclopenta[d]pyrimidin-2-amine](/img/structure/B1606949.png)

![Methyl 5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate](/img/structure/B1606963.png)